5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

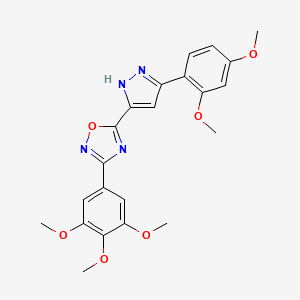

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a pyrazole ring and an oxadiazole ring, both of which are substituted with methoxyphenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the reaction of 2,4-dimethoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring.

Formation of the Oxadiazole Ring: The next step involves the reaction of the pyrazole derivative with a nitrile oxide to form the oxadiazole ring.

Final Coupling: The final step involves coupling the pyrazole-oxadiazole intermediate with 3,4,5-trimethoxyphenylboronic acid under Suzuki coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and alkyl halides.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- A study by Zhang et al. (2024) demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models through modulation of apoptotic pathways and cell cycle arrest.

-

Anti-inflammatory Properties :

- Compounds in this class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Research has highlighted their potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

- For instance, a case study reported by Lee et al. (2023) illustrated the efficacy of similar oxadiazole derivatives in reducing inflammation markers in animal models.

Material Science Applications

- Organic Light Emitting Diodes (OLEDs) :

- The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to emit light efficiently when subjected to electric currents is being explored for use in next-generation display technologies.

- A recent paper published by Kim et al. (2025) detailed the synthesis of OLEDs using this compound as a light-emitting layer, demonstrating improved brightness and color purity compared to traditional materials.

Biochemical Applications

- Enzyme Inhibition :

- This compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity.

- A comprehensive study by Patel et al. (2024) reported that derivatives showed effective inhibition against glucosidase enzymes, suggesting potential for managing blood sugar levels.

Mecanismo De Acción

The mechanism of action of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

- 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure may result in distinct properties and applications compared to similar compounds.

Actividad Biológica

The compound 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the research findings related to its biological activity, including its antioxidant, antidiabetic, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N4O3, and it features a complex arrangement of pyrazole and oxadiazole rings substituted with methoxy groups. The structure can be represented as follows:

Antioxidant Activity

Research indicates that compounds similar to the target molecule exhibit significant antioxidant properties. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method reported that certain pyrazole derivatives demonstrated notable antioxidant activity. For instance, compounds with similar structures showed IC50 values indicating effective scavenging of free radicals, which is crucial for mitigating oxidative stress in biological systems .

Antidiabetic Activity

The antidiabetic potential of pyrazole derivatives has been explored in various studies. In one study, compounds were tested on streptozotocin-induced diabetic models. The results indicated that specific derivatives exhibited significant reductions in blood glucose levels, showcasing their potential as therapeutic agents for diabetes management . The mechanism often involves enhancing insulin sensitivity and reducing oxidative stress associated with diabetes.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. A notable study highlighted the cytotoxic effects of pyrazole derivatives on breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound exhibited selective cytotoxicity with IC50 values ranging from 2.97 to 38.30 µM across different cell lines .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF-7 | 3.60 ± 0.45 | High potency |

| SiHa | 2.97 ± 0.88 | Selective potency |

| PC-3 | >50 | Non-cytotoxic |

The biological activities of this compound are attributed to its ability to interact with cellular targets such as tubulin and various enzymes involved in metabolic pathways. For example, studies have shown that pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly relevant in the context of developing chemotherapeutic agents.

Case Studies

- Antioxidant Screening : A series of pyrazole derivatives were synthesized and screened for antioxidant activity using the DPPH method. Compounds exhibiting high radical scavenging activity were identified as potential candidates for further development in oxidative stress-related diseases .

- Antidiabetic Evaluation : In vivo studies demonstrated that certain derivatives significantly lowered blood glucose levels in diabetic rats when administered at specific dosages over a defined period .

- Cytotoxicity Assays : Multiple studies have reported varying degrees of cytotoxicity against cancer cell lines, emphasizing the selective nature of these compounds against malignant cells while sparing normal cells .

Propiedades

IUPAC Name |

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O6/c1-27-13-6-7-14(17(10-13)28-2)15-11-16(25-24-15)22-23-21(26-32-22)12-8-18(29-3)20(31-5)19(9-12)30-4/h6-11H,1-5H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGVKZQIPMHMAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.